[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid
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Overview
Description
[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid is a chemical compound with the molecular formula C10H9FN2O3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antioxidative effects .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting key enzymes or interacting with cellular structures .
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Benzimidazole derivatives are generally well-absorbed and widely distributed in the body, and they are metabolized primarily in the liver .
Result of Action
Benzimidazole derivatives are known to exert various effects at the molecular and cellular levels, depending on their specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of benzimidazole derivatives .
Biochemical Analysis
Biochemical Properties
[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating enzyme activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of genes involved in cell growth and apoptosis, thereby impacting cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, it may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its efficacy and potency.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites, potentially leading to changes in cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation, which are critical for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct it to particular compartments or organelles, thereby influencing its interactions with other biomolecules and its overall efficacy.
Preparation Methods
The synthesis of [(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the introduction of the fluoro and methoxy groups. Common synthetic routes include:
Condensation Reaction: o-Phenylenediamine reacts with formic acid or trimethyl orthoformate to form the benzimidazole core.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzimidazole ring.
Common reagents and conditions used in these reactions include acidic or basic media, solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid has several scientific research applications:
Comparison with Similar Compounds
[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid can be compared with other benzimidazole derivatives, such as:
[(5-Chloro-1H-benzimidazol-2-yl)methoxy]-acetic acid: Similar structure but with a chloro group instead of a fluoro group, leading to different chemical properties and biological activities.
[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid: Contains a methyl group, which affects its reactivity and interactions with biological targets.
[(5-Difluoromethoxy)-1H-benzimidazol-2-yl)methoxy]-acetic acid: Features a difluoromethoxy group, providing unique pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics .
Properties
IUPAC Name |
2-[(6-fluoro-1H-benzimidazol-2-yl)methoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O3/c11-6-1-2-7-8(3-6)13-9(12-7)4-16-5-10(14)15/h1-3H,4-5H2,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLCDBPMTPLXOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)COCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649169 |
Source
|
Record name | [(6-Fluoro-1H-benzimidazol-2-yl)methoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-11-5 |
Source
|
Record name | [(6-Fluoro-1H-benzimidazol-2-yl)methoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.